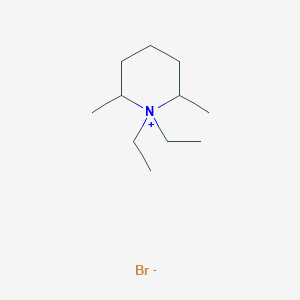

2,6-Dimethyl-1,1-diethylpiperidinium bromide

Description

Properties

IUPAC Name |

1,1-diethyl-2,6-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPZKBFJZDULG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C(CCCC1C)C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940645 | |

| Record name | 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19072-57-2 | |

| Record name | Piperidinium, 1,1-diethyl-2,6-dimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019072572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Diethyl Sulfate

The most straightforward method involves reacting 2,6-dimethylpiperidine (a secondary amine) with diethyl sulfate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

-

Formation of a tertiary amine : Initial alkylation introduces one ethyl group to the nitrogen.

-

Quaternary salt formation : A second equivalent of diethyl sulfate completes the alkylation, yielding the quaternary ammonium intermediate. Subsequent metathesis with sodium bromide or direct use of ethyl bromide as the alkylating agent produces the bromide salt.

Typical Conditions :

Ethyl Bromide as the Alkylating Agent

Using ethyl bromide (CH₃CH₂Br) instead of diethyl sulfate simplifies purification but requires longer reaction times. The reaction follows an SN2 mechanism, with the secondary amine attacking the electrophilic carbon of ethyl bromide:

Optimization Insights :

-

Stoichiometry : A 2.5:1 molar ratio of ethyl bromide to amine ensures complete quaternization.

-

Byproduct Management : Excess HBr is neutralized with aqueous sodium bicarbonate during workup.

Triazine-Based Cyclization Approach

A novel method reported in Advanced Journal of Organic Chemistry employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling reagent to facilitate cyclization. This approach is advantageous for substrates sensitive to harsh conditions:

-

Activation Step : CDMT reacts with 2,6-dimethylpiperidine to form a reactive triazinylammonium intermediate.

-

Alkylation : Diethylamine or ethyl bromide introduces the ethyl groups.

-

Salt Formation : Bromide ions are introduced via ion exchange or direct quaternization.

Advantages :

-

Mild Conditions : Reactions proceed at room temperature.

-

Functional Group Tolerance : Compatible with substrates containing hydroxyl or amino groups.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) accelerates the alkylation of 2,6-dimethylpiperidine in biphasic systems (e.g., water/dichloromethane). The mechanism involves shuttling reactants between phases:

Key Parameters :

Comparative Analysis of Methods

Trade-offs :

-

Diethyl Sulfate : High yield but requires careful handling due to toxicity.

-

Triazine Method : Superior purity and mild conditions but higher reagent cost.

-

PTC : Scalable for industrial production but generates aqueous waste.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and precipitated by adding diethyl ether. Repeated recrystallization removes unreacted amine and inorganic salts.

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 1.2–1.4 (ethyl CH₃), δ 2.3–2.6 (piperidine CH₂), and δ 3.4–3.7 (N-CH₂).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 246 [M-Br]⁺.

Industrial-Scale Considerations

For bulk production, the triazine-based method is preferred due to its efficiency and compatibility with continuous flow reactors. Key steps include:

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,1-diethylpiperidinium bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Products include 2,6-dimethyl-1,1-diethylpiperidinium derivatives with different anions.

Oxidation: The major product is the N-oxide derivative.

Reduction: The major products are secondary or tertiary amines.

Scientific Research Applications

Chemistry

DMDPBr is primarily utilized as a phase-transfer catalyst in organic synthesis. Its role is crucial in facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields. It has been employed in various organic reactions, including:

- Nucleophilic Substitution : The bromide ion can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions : DMDPBr can be oxidized to form N-oxides or reduced to yield secondary or tertiary amines.

Table 1: Reaction Types Involving DMDPBr

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromide ion with nucleophiles | Sodium hydroxide, sodium cyanide |

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide |

| Reduction | Formation of secondary or tertiary amines | Lithium aluminum hydride, sodium borohydride |

Biology

In biological research, DMDPBr is investigated for its potential as a cholinergic agent , which may influence neurotransmission by mimicking acetylcholine. Its ability to interact with acetylcholine receptors makes it a candidate for studies related to neurological disorders.

Medicine

Ongoing research is exploring DMDPBr's therapeutic potential for treating conditions such as Alzheimer's disease and other neurological disorders. Its properties as a cholinergic agent suggest that it could modulate neurotransmission effectively.

Industrial Applications

DMDPBr finds applications in the formulation of certain types of surfactants and detergents. Its surfactant properties enhance the effectiveness of cleaning products by reducing surface tension and improving wetting.

Case Study 1: Phase Transfer Catalysis

In a study published by researchers at ResearchGate, DMDPBr was used as a phase-transfer catalyst to synthesize diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine derivatives. The study demonstrated that using DMDPBr significantly increased the reaction efficiency compared to traditional methods.

Case Study 2: Neurological Research

A recent investigation into the cholinergic effects of DMDPBr indicated its potential in modulating neurotransmission pathways associated with memory and cognition. The compound was shown to enhance synaptic transmission in animal models, suggesting its applicability in developing treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,1-diethylpiperidinium bromide involves its interaction with biological membranes and receptors. As a quaternary ammonium compound, it can bind to acetylcholine receptors, mimicking the action of acetylcholine. This interaction can modulate neurotransmission, leading to various physiological effects. The compound’s ability to cross biological membranes also makes it a valuable tool in drug delivery systems.

Comparison with Similar Compounds

Tetraethylammonium Bromide (TEAB)

- Molecular Formula : C₈H₂₀BrN

- Key Features : A simpler quaternary ammonium salt without a cyclic structure.

- Pharmacology: Less potent than SC-1950, requiring higher doses to achieve ganglion blockade. SC-1950 is 5–7 times more effective in blocking autonomic ganglia in cats and dogs .

- Toxicity: Limited LD₅₀ data in the provided evidence, but TEAB is historically associated with transient side effects (e.g., hypotension) due to shorter duration of action compared to SC-1950 .

2,6-Dimethylpyridinium Bromide

- Molecular Formula : C₇H₁₀BrN

- Key Features : Aromatic pyridinium ring instead of saturated piperidinium.

Didecyldimethylammonium Bromide

- Molecular Formula : C₂₂H₄₈BrN

- Key Features : Linear aliphatic chain substituents.

- Applications : Used as a surfactant and disinfectant, contrasting with SC-1950’s pharmacological focus .

Pharmacological Analogues

Vecuronium Bromide

Hexamethonium Bromide

- Molecular Formula : C₁₂H₃₀Br₂N₂

- Key Features : Two linked quaternary ammonium groups.

- Pharmacology: A classic ganglion blocker; SC-1950’s mono-quaternary structure may offer improved pharmacokinetics (e.g., reduced peripheral toxicity) .

Comparative Data Table

Key Research Findings

Potency: SC-1950’s extended duration of action and higher potency compared to TEAB make it a candidate for studying autonomic nervous system modulation .

Structural Insights : The piperidinium ring’s chair conformation and substituent arrangement (2,6-dimethyl; 1,1-diethyl) enhance steric hindrance at nicotinic receptors, contributing to its efficacy .

Biological Activity

2,6-Dimethyl-1,1-diethylpiperidinium bromide (often referred to as SC 1950) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H24BrN

- Molecular Weight : 270.23 g/mol

- CAS Number : 19072-57-2

The biological activity of 2,6-Dimethyl-1,1-diethylpiperidinium bromide is primarily attributed to its interaction with ion channels and receptors in the nervous system. It acts as a neuromodulator and has been shown to influence peripheral circulation and blood pressure regulation.

Key Mechanisms:

- Ion Channel Modulation : The compound can alter the permeability of cell membranes to ions, affecting neuronal excitability.

- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that SC 1950 exhibits several pharmacological properties:

- Vasodilatory Effects : Studies have demonstrated that SC 1950 induces vasodilation, leading to decreased blood pressure in both normal individuals and patients with hypertension .

- Peripheral Circulation Improvement : It has been shown to improve peripheral blood flow, which can be beneficial in conditions characterized by poor circulation .

Case Studies and Research Findings

Several studies have explored the biological effects of 2,6-Dimethyl-1,1-diethylpiperidinium bromide:

- Study on Blood Pressure Regulation :

- Peripheral Circulation Study :

-

Toxicological Assessment :

- Objective : To determine the safety profile of SC 1950.

- Findings : Toxicological studies revealed that at therapeutic doses, SC 1950 exhibited minimal adverse effects, although higher doses led to increased toxicity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-1,1-diethylpiperidinium bromide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via N-alkylation of 2,6-dimethylpiperidine with diethyl sulfate or ethyl bromide. Optimization involves adjusting molar ratios (e.g., 1:2.5 for piperidine:alkylating agent), temperature (60–80°C), and solvent polarity (e.g., acetonitrile). Reaction progress is monitored by TLC or NMR. Post-synthesis purification via recrystallization in ethanol/acetone mixtures enhances yield (≥85%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of 2,6-Dimethyl-1,1-diethylpiperidinium bromide?

- Methodological Answer :

- X-ray crystallography resolves the crystal lattice, confirming stereochemistry and cation-anion interactions (mean C–C bond length: 0.007 Å; R factor: 0.040) .

- 1H/13C NMR identifies substituents (e.g., δ 1.4–1.6 ppm for methyl groups; δ 3.2–3.5 ppm for quaternary N-ethyl) .

- Capillary electrophoresis (CE) with UV detection quantifies bromide ions (LOD: 0.1 ppm) and detects chloride impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve storing the compound at 40°C/75% RH for 6 months. Degradation is analyzed via HPLC (C18 column; mobile phase: acetonitrile/0.1% TFA) to detect hydrolysis by-products (e.g., free piperidine). pH-dependent stability is tested in buffers (pH 1–13) with periodic sampling for LC-MS analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for 2,6-Dimethyl-1,1-diethylpiperidinium bromide across solvent systems?

- Methodological Answer : Conduct a systematic study using Hansen solubility parameters (HSPs) to predict miscibility. Experimental validation involves gravimetric solubility measurements in 20+ solvents (e.g., water, DMSO, ethanol). Differential scanning calorimetry (DSC) identifies solubility transitions, while molecular dynamics simulations model solvent-cation interactions .

Q. How can impurity profiles be systematically characterized during large-scale synthesis?

- Methodological Answer : Use LC-MS/MS with a HILIC column to separate polar impurities (e.g., unreacted 2,6-dimethylpiperidine, diethyl sulfate residues). Quantify impurities against EP/BP reference standards (e.g., ≤0.1% for any single impurity) . High-resolution mass spectrometry (HRMS) identifies unknown by-products via exact mass matching .

Q. What mechanistic insights explain the anion exchange selectivity of 2,6-Dimethyl-1,1-diethylpiperidinium bromide-based membranes?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures membrane permselectivity (e.g., Cl⁻/Br⁻ selectivity ≥5:1). Molecular dynamics (MD) simulations reveal that the steric bulk of 2,6-dimethyl groups restricts larger anions (e.g., SO₄²⁻) while enhancing Br⁻ mobility. Experimental validation uses radiolabeled ⁸²Br⁻ tracer studies .

Q. How does the compound interact with biological targets, such as ion channels or enzymes?

- Methodological Answer : Electrophysiological assays (e.g., patch-clamp) assess blockade of nicotinic acetylcholine receptors (nAChRs), mimicking neuromuscular blocking agents like pancuronium bromide. Competitive binding studies with α-bungarotoxin (IC₅₀ determination) and molecular docking (AutoDock Vina) predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.